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Compound of Interest

3-(4-Bromophenyl)isoxazol-5-
Compound Name: )
amine

Cat. No.: B040261

Technical Guide: 3-(4-Bromophenyl)isoxazol-5-
amine

CAS Number: 119162-53-7 Molecular Formula: CoH7BrN20O

This technical guide provides an in-depth overview of 3-(4-Bromophenyl)isoxazol-5-amine, a
heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The
document is intended for researchers, scientists, and professionals in the field of drug
development.

Core Compound Specifications

The fundamental properties of 3-(4-Bromophenyl)isoxazol-5-amine are summarized in the
table below, providing a foundational reference for experimental design and material handling.
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Property Value Reference
CAS Number 119162-53-7 [1]
Molecular Formula CoH7BrN20 [1]
Molecular Weight 239.07 g/mol [1]

3-(4-Bromophenyl)-5-
Synonyms , _ [1]
isoxazolamine

Purity >98% [1]

Storage Conditions 4°C, protect from light [1]

Synthesis and Derivatization

The isoxazole scaffold is a key structural motif in a multitude of biologically active compounds.
[2][3][4] The synthesis of 3-aryl-5-aminoisoxazoles, such as the title compound, can be
achieved through various established synthetic methodologies.

General Synthetic Approach: [3+2] Cycloaddition

A prevalent method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction
between a nitrile oxide and an alkyne.[5] This approach offers a high degree of control over the
regioselectivity of the final product.

Experimental Protocol: Generalized Synthesis of 3-Aryl-5-aminoisoxazoles

A general procedure for the synthesis of 5-aminoisoxazoles involves the reaction of
thiocarbamoylcyanoacetates with hydroxylamine.[6]

o Preparation of Ethyl Arylthiocarbamoyl-cyanoacetate: An aryl isothiocyanate is reacted with
sodium ethylcyanoacetate in ethanol at room temperature to yield the corresponding ethyl
arylthiocarbamoyl-cyanoacetate.[6]

o Cyclization with Hydroxylamine: The resulting thiocarbamoylcyanoacetate is then refluxed
with hydroxylamine in aqueous ethanol.[6] This step facilitates the cyclization and formation
of the 5-aminoisoxazole ring.[6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemscene.com/119162-53-7.html
https://www.chemscene.com/119162-53-7.html
https://www.chemscene.com/119162-53-7.html
https://www.chemscene.com/119162-53-7.html
https://www.chemscene.com/119162-53-7.html
https://www.chemscene.com/119162-53-7.html
https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra08339c
https://pubmed.ncbi.nlm.nih.gov/29853341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://www.researchgate.net/publication/398884080_Design_synthesis_and_reactivity_study_of_3-4-bromophenylisoxazole-5-ylmethanol_with_isobutyric_acid
https://www.researchgate.net/publication/224813963_The_synthesis_of_new_5-aminoisoxazoles_by_reaction_of_thiocarbamoylcyanoacetates_with_hydroxylamine
https://www.researchgate.net/publication/224813963_The_synthesis_of_new_5-aminoisoxazoles_by_reaction_of_thiocarbamoylcyanoacetates_with_hydroxylamine
https://www.researchgate.net/publication/224813963_The_synthesis_of_new_5-aminoisoxazoles_by_reaction_of_thiocarbamoylcyanoacetates_with_hydroxylamine
https://www.researchgate.net/publication/224813963_The_synthesis_of_new_5-aminoisoxazoles_by_reaction_of_thiocarbamoylcyanoacetates_with_hydroxylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

 Purification: The crude product is purified by recrystallization from an appropriate solvent to
yield the pure 5-aminoisoxazole derivative.

Derivatization Workflow

The 3-(4-bromophenyl)isoxazol-5-amine molecule serves as a versatile building block for the
synthesis of more complex derivatives with potential therapeutic applications. The presence of

the bromine atom on the phenyl ring allows for further functionalization through cross-coupling

reactions, while the amine group can be readily acylated or alkylated.

Derivatization Reactions Potential Products
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Derivatization pathways for 3-(4-Bromophenyl)isoxazol-5-amine.

Biological Activity and Therapeutic Potential

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting
a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial
properties.[2][3][4] While specific biological data for 3-(4-Bromophenyl)isoxazol-5-amine is
not extensively available in the public domain, the structural motifs present in the molecule
suggest its potential as a precursor for therapeutically active compounds.
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Anticancer Potential

Numerous isoxazole derivatives have been investigated for their anticancer properties.[2][4]
For instance, certain 3,5-diaryl isoxazole derivatives have demonstrated significant cytotoxic
activity against various cancer cell lines.[7] The 3-(4-bromophenyl) moiety is a common feature
in various small molecule kinase inhibitors and other anticancer agents, suggesting that
derivatives of the title compound could exhibit similar activities.[8]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are key
regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The
general structure of 3-(4-Bromophenyl)isoxazol-5-amine provides a foundation for the design
of kinase inhibitors.
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Hypothetical Kinase Inhibition Pathway
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Hypothetical signaling pathway of a kinase inhibitor.

Anti-inflammatory Properties

Isoxazole-containing compounds have also been explored for their anti-inflammatory effects.[2]
[4] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are
key mediators of inflammation.[9] The development of selective COX-2 inhibitors is a major
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goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects associated
with non-selective NSAIDs.[10] The structural framework of 3-(4-Bromophenyl)isoxazol-5-
amine could be utilized to design novel anti-inflammatory agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives of 3-(4-Bromophenyl)isoxazol-5-
amine, a series of in vitro and in vivo assays are required.

In Vitro Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
of chemical compounds on cancer cell lines.

e Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

e Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with various concentrations of the test compound (derivatives of 3-
(4-Bromophenyl)isoxazol-5-amine) for a specified period (e.g., 48 or 72 hours).

o MTT Incubation: After the treatment period, the media is replaced with fresh media
containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

e Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is
added to each well to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
The ICso value (the concentration of the compound that inhibits cell growth by 50%) is
determined from the dose-response curve.

Quantitative Data from Structurally Related Compounds
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While specific data for the title compound is limited, studies on structurally similar 5-(3-
Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown significant anticancer
activity.[11]

Growth Percent

Cancer Cell Line Most Sensitive Cell o
. Inhibition (PGI) at Reference
Panel Line
105 M

CNS Cancer SNB-75 41.25% [11][12]
Renal Cancer uo-31 37.17% [11]
Leukemia CCRF-CEM 26.92% [11]
Non-Small Cell Lung

EKVX 26.61% [11]
Cancer
Ovarian Cancer OVCAR-5 23.12% [11]

In Vivo Anti-inflammatory Activity Assessment

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the anti-inflammatory activity of novel compounds.
e Animal Model: Male Wistar rats are used for the study.

o Compound Administration: The test compound is administered orally or intraperitoneally at a
specific dose. A control group receives the vehicle, and a positive control group receives a
standard anti-inflammatory drug (e.g., indomethacin).

e Induction of Inflammation: One hour after compound administration, a 1% solution of
carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce
localized inflammation.

o Measurement of Paw Edema: The paw volume is measured using a plethysmometer at
regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
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» Data Analysis: The percentage of inhibition of paw edema is calculated for each group
relative to the control group.

Conclusion

3-(4-Bromophenyl)isoxazol-5-amine is a valuable heterocyclic building block with significant
potential for the development of novel therapeutic agents. Its versatile chemical structure
allows for the synthesis of a diverse library of derivatives. Based on the known biological
activities of the isoxazole scaffold and the 4-bromophenyl moiety, future research into the
anticancer and anti-inflammatory properties of derivatives of this compound is warranted. The
experimental protocols and data presented in this guide provide a framework for the synthesis,
derivatization, and biological evaluation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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